Scientific Field: Biological Sciences.
Application Summary: A newly synthesized pyrazoline derivative, which is similar to the compound , was tested on rainbow trout alevins.
Methods of Application: The compound was synthesized and then applied to the alevins.
Scientific Field: Chemical Sciences.
Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are similar to the compound , were synthesized and tested against seven phytopathogenic fungi.
Methods of Application: The compounds were synthesized and then tested for their fungicidal activity.
Results: Most of the compounds displayed moderate to excellent activities against the fungi.
Scientific Field: Pharmacology.
Application Summary: Pyrazole-bearing compounds, similar to the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities.
Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.
Results: Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate.
Scientific Field: Inorganic Chemistry.
Application Summary: 4-Bromopyrazole, a compound similar to the one , may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride.
Methods of Application: The compound is reacted with dimethyl- and divinyl-tindichloride to form the complex.
Results: The result is the formation of solid hexacoordinate complexes.
Application Summary: Some compounds similar to the one were synthesized and tested for their antifungal activity against C. galibrata clinical isolates (1 and 2), and C.
Methods of Application: The compounds were synthesized and then tested for their antifungal activity.
Results: The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. galibrata ATCC 15126 strain.
Application Summary: Some new bipyrazoles, which are similar to the compound , were prepared and utilized for biological screening.
Methods of Application: The bipyrazoles were synthesized and then used for biological screening.
Results: The bipyrazoles were prepared accordingly in good yields (75–85 %) by adopting a similar procedure.
4-Bromo-1-(3-hydroxypropyl)pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of 4-Bromo-1-(3-hydroxypropyl)pyrazole features a bromine atom attached to the fourth carbon of the pyrazole ring and a hydroxypropyl group at the first position. This compound can be represented by the molecular formula C₇H₈BrN₂O and has a molecular weight of approximately 218.05 g/mol.
The presence of both bromine and hydroxyl functional groups in its structure contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.
Research indicates that 4-Bromo-1-(3-hydroxypropyl)pyrazole exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on different biological pathways. Some key findings include:
The synthesis of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be achieved through several methods:
Each method may vary in yield and purity depending on reaction conditions and reagents used.
4-Bromo-1-(3-hydroxypropyl)pyrazole has several potential applications:
Interaction studies involving 4-Bromo-1-(3-hydroxypropyl)pyrazole have focused on its binding affinity with various biological targets:
These studies are crucial for understanding how 4-Bromo-1-(3-hydroxypropyl)pyrazole can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 4-Bromo-1-(3-hydroxypropyl)pyrazole. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Hydroxy-2-pyrazolines | Contains hydroxyl group but lacks bromine | More polar; potential for different bioactivity |
4-Methylpyrazole | Methyl group instead of bromine | Less reactive; often used as an intermediate |
5-Amino-1H-pyrazole | Amino group at position five | Exhibits different biological activities |
3-Hydroxy-pyrazole | Hydroxyl group at position three | Less sterically hindered; different reactivity |
These compounds highlight the uniqueness of 4-Bromo-1-(3-hydroxypropyl)pyrazole due to its specific substitution pattern and functional groups, which contribute to its distinct biological properties and reactivity patterns.